molecular formula C7H10NSi B1590197 2-(Dimethylsilyl)pyridine CAS No. 21032-48-4

2-(Dimethylsilyl)pyridine

Cat. No. B1590197
CAS RN: 21032-48-4
M. Wt: 136.25 g/mol
InChI Key: QNRXNPHFYDOLOT-UHFFFAOYSA-N
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Description

2-(Dimethylsilyl)pyridine is a chemical compound with the molecular formula C7H11NSi and a molecular weight of 137.25 . It is a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .


Synthesis Analysis

2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives by reacting with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . It can also be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylsilyl)pyridine is represented by the formula (C5H4N)Si(CH3)2H . It is a planar molecule that follows Huckel’s criteria for aromaticity .


Chemical Reactions Analysis

2-(Dimethylsilyl)pyridine is a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .


Physical And Chemical Properties Analysis

2-(Dimethylsilyl)pyridine has a density of 0.92 g/mL at 25 °C . Its boiling point is 175-178 °C at a pressure of 758 Torr . The refractive index is n20/D 1.499 . It is soluble in most common organic solvents .

Scientific Research Applications

    • Application Summary : 2-(Dimethylsilyl)pyridine is a useful scaffold for a number of reactions .
    • Methods of Application : It is used in various reactions including hydrosilylation, cross-coupling, and olefination .
    • Application Summary : Pyridine, the core structure of 2-(Dimethylsilyl)pyridine, is a precious source of clinically useful agents .
    • Methods of Application : Pyridine scaffolds are consistently incorporated in a diverse range of drug candidates approved by the FDA . They are used in the formulation of pharmaceuticals and are one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
    • Results or Outcomes : Pyridine-based molecules have shown high potency and selectivity in many biological systems . The specific outcomes would depend on the particular drug and its application.
    • Application Summary : 2-(Dimethylsilyl)pyridine can be used in the synthesis of various materials .
    • Methods of Application : It can be used as a building block in the synthesis of various materials .
    • Application Summary : 2-(Dimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives .
    • Methods of Application : It can react with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator .
    • Application Summary : 2-(Dimethylsilyl)pyridine is used in proteomics research .
    • Methods of Application : The specific methods of application in proteomics research would depend on the particular experiment or study .
    • Results or Outcomes : The specific outcomes would depend on the particular experiment or study. Unfortunately, I couldn’t find specific quantitative data or statistical analyses related to these applications .
    • Application Summary : Pyridinium salts, which are structurally diverse and found in many natural products and bioactive pharmaceuticals, can be synthesized from 2-(Dimethylsilyl)pyridine .
    • Methods of Application : The specific methods of synthesis would depend on the particular pyridinium salt being synthesized .
    • Results or Outcomes : The specific outcomes would depend on the particular pyridinium salt being synthesized. Pyridinium salts have played an intriguing role in a wide range of research topics .

Safety And Hazards

The compound is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear suitable protective clothing .

properties

InChI

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNPHFYDOLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476626
Record name 2-(Dimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylsilyl)pyridine

CAS RN

21032-48-4
Record name 2-(Dimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylsilyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BE Ezema, SN Okafor, SA Agada, DI Ugwu… - …, 2018 - Wiley Online Library
Some derivatives of phenothiazine and phenoxazine compounds were synthesized via Hiyama‐cross coupling reaction protocol. The intermediates were prepared by reacting 2‐…
M Lamač, A Spannenberg, W Baumann… - Journal of the …, 2010 - ACS Publications
The reactivity of variously substituted alkynylsilanes toward selected group 4 metallocene complexes was investigated. Reactions of the alkynylsilanes R 1 C 2 SiR 2 2 H (R 1 = SiMe 3 , …
Number of citations: 31 pubs.acs.org
M Rivero-Crespo, J Oliver-Meseguer, K Kapłońska… - Chemical …, 2020 - pubs.rsc.org
The Pt-catalysed addition of silanes to functional groups such as alkenes, alkynes, carbonyls and alcohols, ie the hydrosilylation reaction, is a fundamental transformation in industrial …
Number of citations: 21 pubs.rsc.org
AM Rodríguez, J Pérez-Ruíz, F Molina… - Journal of the …, 2022 - ACS Publications
The direct functionalization of Si–H bonds by the nitrene insertion methodology is described. A copper(I) complex bearing a trispyrazolylborate ligand catalyzes the transfer of a nitrene …
Number of citations: 8 pubs.acs.org
SA Agada - 2017
Number of citations: 0

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